Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

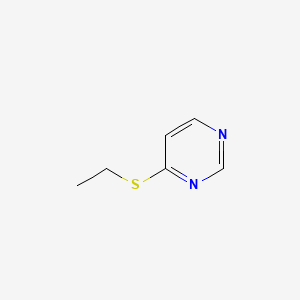

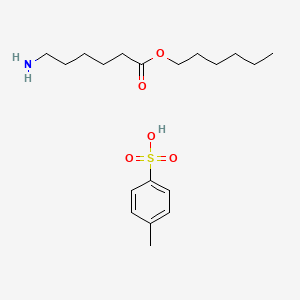

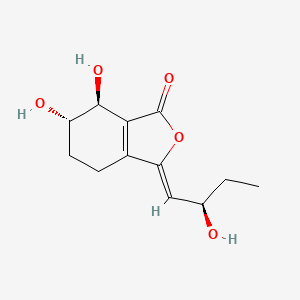

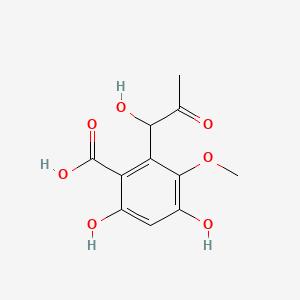

Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is a chemical compound with the formula C19H33NO5S . Its molecular weight is 387.53 g/mol .

Molecular Structure Analysis

The InChI code for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is 1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis

The molecular formula of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is C19H33NO5S and its molecular weight is 387.53 g/mol .Applications De Recherche Scientifique

Synthesis and Characterization

- Fluorophore Development : Analogs of Zinquin-related fluorophores have been synthesized for specific applications in fluorescence spectroscopy, notably for Zn(II) detection. These compounds exhibit significant shifts in their UV/visible spectra upon interaction with Zn(II), forming fluorescent complexes useful in analytical chemistry (Kimber et al., 2003).

- Drug Synthesis Improvement : A new synthetic route for gabexate mesylate was developed, highlighting the utility of 6-aminohexanoic acid derivatives in simplifying industrial production processes. This method addresses the limitations of traditional synthesis, such as high costs and complex procedures (Rui, 2011).

Biomedical Applications

- Polymer-Drug Conjugates : Research into HPMA copolymers containing doxorubicin showcases the role of amino acid derivatives in creating pH-sensitive linkages for drug release. Specifically, the 6-aminohexanoyl spacer facilitated the highest rate of doxorubicin release at lysosomal pH, indicating its potential in targeted cancer therapy (Etrych et al., 2002).

- Thermosensitive Phosphazene Derivatives : Amino acid esters, including structures similar to Hexyl 6-aminohexanoate, have been incorporated into cyclophosphazene compounds for their thermosensitive properties. These compounds show promise in biomedical applications due to their biodegradable nature and temperature-sensitive behaviors suitable for drug delivery systems (Uslu et al., 2017).

Analytical Chemistry

- Chromogenic Systems for Biochemical Assays : The development of chromogenic detection systems, utilizing compounds that may include sulfonate groups similar to those in Hexyl 6-aminohexanoate derivatives, has improved the direct enzymatic assay of uric acid in biological fluids. These systems offer simplicity, rapidity, and suitability for both manual and automated procedures, enhancing clinical diagnostics (Fossati & Prencipe, 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

hexyl 6-aminohexanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVALTWBPTNLNAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659846 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1926-86-9 |

Source

|

| Record name | Hexanoic acid, 6-amino-, hexyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)

![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)